Structural Differentiation: Methyl Carbamate vs. Ethyl Ester at the 3-Position — Impact on Hydrogen-Bond Capacity and Ligand Efficiency
The target compound differs from its closest commercially catalogued analog, ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate, by replacement of the 3-ethoxycarbonyl group (MW contribution ~73 Da) with a methyl carbamate carbonyl moiety (MW contribution ~59 Da, plus one additional H-bond donor). In the broader FABP4/5 inhibitor patent US 9,353,102 B2, the nature of the 3-position substituent (R3 in generic Formula I) is a primary determinant of both potency and selectivity across FABP isoforms, with carbamate-containing exemplars showing distinct IC50 profiles from ester-containing analogs in FABP5 binding assays [1]. However, no head-to-head IC50 or Ki data for this specific compound vs. the ethyl ester analog have been published in the peer-reviewed literature. The structural distinction alone is insufficient to establish superiority; procurement decisions should therefore be guided by the specific synthetic utility of the carbamate linkage (e.g., as a protected amine precursor or a cleavable prodrug moiety) rather than by inferred potency advantages.
| Evidence Dimension | 3-Position functional group identity (structural differentiation) |
|---|---|
| Target Compound Data | Methyl carbamate carbonyl (–C(O)NHCO2CH3); MW 422.5 g/mol; contains one additional H-bond donor (carbamate NH) and one additional carbonyl oxygen relative to the ester |
| Comparator Or Baseline | Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate; ethyl ester (–C(O)OCH2CH3); ~MW differs by approximately 28 Da (ester ~450 g/mol estimated) |
| Quantified Difference | Qualitative: presence of carbamate NH (H-bond donor) absent in ester; no quantitative potency difference available from published data |
| Conditions | Structural comparison; no comparative biological assay data publicly available for these specific compounds |
Why This Matters
The carbamate functionality provides a synthetic handle (e.g., for further derivatization or as a masked amine) unavailable in the ester analog, which may justify procurement for medicinal chemistry campaigns requiring this specific vector.
- [1] Buettelmann, B.; Ceccarelli, S.M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. Non-annulated thiophenylamides. U.S. Patent 9,353,102 B2, May 31, 2016. Hoffmann-La Roche Inc. See generic Formula (I) for R3 substitution patterns. View Source
